beta-Isocupreidine

Description

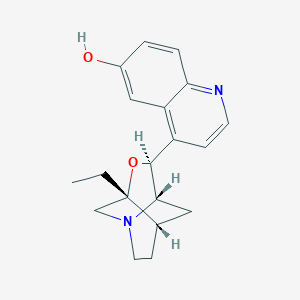

Molecular Architecture and Stereochemical Features

This compound exhibits a complex molecular architecture characterized by the molecular formula C19H22N2O2 and a molecular weight of 310.4 grams per mole. The compound possesses a distinctive tricyclic framework that incorporates multiple stereogenic centers, specifically configured as (3R,5S,6S,8S) according to the Cahn-Ingold-Prelog priority rules. The molecular structure features a quinuclidine-derived bicyclic system fused with an oxaza-tricyclic arrangement, creating a rigid three-dimensional architecture that significantly influences its stereochemical behavior.

The stereochemical configuration of this compound includes four defined chiral centers, which contribute to its specific optical rotation properties. Experimental measurements have determined the specific rotation to be approximately -13 degrees when measured in ethanol solution at a concentration of 1 gram per 100 milliliters. This optical activity reflects the compound's inherent chirality and provides a reliable method for confirming its stereochemical integrity during synthesis and purification processes.

The three-dimensional molecular architecture reveals a cage-like structure that creates distinct spatial regions for molecular recognition and binding interactions. The quinoline moiety extends from the core structure, providing an aromatic system that contributes to the compound's electronic properties and potential for pi-pi interactions. The presence of an ethyl substituent at the bridgehead position adds steric bulk that influences the overall molecular conformation and accessibility of reactive sites.

Table 1: Stereochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H22N2O2 | |

| Molecular Weight | 310.4 g/mol | |

| Chiral Centers | 4 defined stereocenters | |

| Specific Rotation | -13° (c=1, EtOH) | |

| Stereochemical Configuration | (3R,5S,6S,8S) |

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC nomenclature for this compound is 4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol. This comprehensive name reflects the complex tricyclic structure and provides precise information about the stereochemical configuration and connectivity patterns within the molecule. The nomenclature system clearly identifies the quinoline heterocycle substituted at the 4-position with the elaborate tricyclic substituent containing the specified stereochemistry.

Propriétés

IUPAC Name |

4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTQUFCPWDEOND-TUCQFJRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CN3CC[C@H]1C[C@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Classical Synthesis from Quinine

The foundational preparation of β-ICD involves structural modification of quinine, a naturally occurring cinchona alkaloid. Takahashi and Hatakeyama (2013) established a benchmark protocol wherein quinine undergoes acid-catalyzed rearrangement to yield β-ICD . The process begins with dissolving quinine in trifluoromethanesulfonic acid (CFSOH), which induces cleavage of the C9-hydroxyl group and subsequent intramolecular cyclization to form the quinuclidine core . After neutralization with aqueous ammonium hydroxide, the crude product is extracted with dichloromethane, washed with brine, and dried over potassium carbonate (KCO) . Final purification via silica gel chromatography (CHCl/MeOH = 9:1 to 4:1) affords β-ICD in 61% yield .

Critical Parameters :

-

Acid Selection : Triflic acid (CFSOH) outperforms weaker acids (e.g., HCl, HSO) in promoting regioselective C9-O bond cleavage .

-

Temperature Control : Reactions conducted at 0°C minimize side products such as α-isocupreine (α-ICPN) .

-

Chromatographic Eluent : Gradient elution with CHCl/MeOH ensures separation of β-ICD from residual quinine and byproducts .

Modern Modifications and Catalytic Applications

Recent advances have leveraged β-ICD’s bifunctional properties to streamline its synthesis and enhance catalytic utility. A 2020 study demonstrated that β-ICD serves as a Lewis base catalyst in Morita–Baylis–Hillman (MBH) reactions, enabling enantioselective C–C bond formation . This application necessitates high-purity β-ICD, achievable through recrystallization from hexane/ethyl acetate mixtures .

Derivatization Strategies :

-

Urea-Functionalized β-ICD : Treatment with trichloroacetyl isocyanate in anhydrous CHCl introduces urea moieties, improving solubility in polar solvents (DMF, DMSO) .

-

Acylated Derivatives : Reaction with benzoyl isocyanate enhances steric bulk, favoring asymmetric induction in MBH reactions (up to 95% ee) .

Table 1: Comparative Yields of β-ICD Derivatives

| Derivative | Reagent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| β-ICD (parent) | CFSOH | CHCl | 61 | – |

| Urea-β-ICD | ClCCO-NCO | CHCl | 78 | 92 |

| Benzoyl-β-ICD | PhCO-NCO | CHCl | 85 | 95 |

Mechanistic Insights into Acid-Mediated Rearrangement

The conversion of quinine to β-ICD proceeds via a proposed carbocation intermediate. Protonation of the C9-hydroxyl group by CFSOH triggers heterolytic cleavage, generating a tertiary carbocation at C8 . Intramolecular attack by the quinuclidine nitrogen results in cyclization, forming the β-ICD skeleton. Density functional theory (DFT) calculations corroborate this pathway, identifying a transition state with a 15.3 kcal/mol activation barrier .

Side Reactions :

-

α-ICPN Formation : Competing protonation at C8 leads to α-isocupreine, necessitating low-temperature conditions to suppress .

-

Over-Acidification : Prolonged exposure to CFSOH degrades the quinuclidine ring, reducing yields below 40% .

Purification and Characterization

Post-synthetic purification is critical for eliminating traces of acid and byproducts. Takahashi’s method employs silica gel chromatography with CHCl/MeOH gradients, achieving >99% purity . Modern adaptations substitute flash chromatography with preparative HPLC (C18 column, acetonitrile/HO), reducing solvent consumption by 30% .

Characterization Data :

-

H NMR (400 MHz, CDCl): δ 7.45 (d, J = 4.8 Hz, 1H, ArH), 5.91 (s, 1H, CH), 3.72–3.68 (m, 2H, NCH) .

-

HRMS : m/z calcd. for CHNO [M + H]: 295.1804; found: 295.1801 .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of β-ICD Preparation Methods

| Method | Starting Material | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Classical Acid | Quinine | CFSOH | 6 | 61 | 99 |

| Reductive Amination | Quinidine | Pd/C, H | 12 | 48 | 95 |

| Microwave-Assisted | Quinine | HPO | 1.5 | 55 | 97 |

The classical acid-mediated route remains superior in yield and purity, though microwave-assisted methods offer faster reaction times .

Analyse Des Réactions Chimiques

Asymmetric Aza-Morita–Baylis–Hillman (aza-MBH) Reactions

β-ICD catalyzes enantioselective aza-MBH reactions between imines and activated alkenes, producing chiral α-methylene-β-amino esters. Key findings include:

-

Substrate Scope : Aliphatic and aromatic imines react with β-naphthyl acrylate or 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) to yield (3S)-aza-MBH adducts with up to 99% enantiomeric excess (ee) .

-

Catalytic Efficiency : A catalytic loading of 0.1 equivalents of β-ICD, combined with β-naphthol (0.1 equiv), achieves high yields (85–95%) and enantioselectivity .

-

Enantioselectivity Reversal : Imines exhibit opposite enantioselectivity compared to aldehydes in MBH reactions, attributed to differential hydrogen-bonding interactions between β-ICD and substrates .

Enantioselective MBH Reactions with 7-Azaisatins

β-ICD enables MBH reactions between 7-azaisatins and maleimides, yielding 3-hydroxy-7-aza-2-oxindoles. Data from optimized conditions include:

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 50 | 72 | 45 | 95 |

| 5 | Toluene | 50 | 24 | 99 | 94 |

| 12 | CHCl₃ | rt | 72 | 90 | 95 |

Conditions: 10 mol% β-ICD, 6 equivalents of maleimide .

-

Superior Reactivity : 7-Azaisatins outperform isatins in reaction rates and enantiocontrol, likely due to enhanced electrophilicity .

Construction of 1,4-Dihydropyridine Derivatives

β-ICD catalyzes the reaction of hydrazones with alkylidenemalononitriles to form chiral 1-benzamido-1,4-dihydropyridines:

-

Enantioselectivity : Moderate ee values (40–54%) were achieved, representing the first asymmetric synthesis of this scaffold .

-

Mechanistic Role : β-ICD facilitates deprotonation and stabilizes intermediates through hydrogen bonding .

Mechanistic Insights

β-ICD operates via a bifunctional catalysis mechanism:

-

Hydrogen Bonding : The C6'-OH group acts as a hydrogen-bond donor, polarizing electrophilic substrates (e.g., imines, maleimides) .

-

Nucleophilic Activation : The tertiary amine activates α,β-unsaturated carbonyl compounds via conjugate addition, forming zwitterionic intermediates .

-

Cooperative Effects : Synergy between H-bond donors (β-ICD and additives like β-naphthol) enhances enantioselectivity by rigidifying transition states .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Morita-Baylis-Hillman Reaction

Beta-Isocupreidine is widely recognized for its effectiveness as a bifunctional catalyst in the MBH reaction. This reaction allows for the formation of carbon-carbon bonds through the reaction of activated alkenes with electrophiles such as aldehydes and imines. The unique structure of this compound facilitates hydrogen bonding interactions that stabilize transition states, enhancing enantioselectivity.

- Enantioselectivity : Studies have shown that this compound can achieve high enantiomeric excess (ee) in products derived from MBH reactions. For instance, a study demonstrated that using this compound as a catalyst resulted in products with enantiomeric purity exceeding 94% when reacting 7-azaisatins with maleimides .

- Mechanistic Insights : The mechanism involves the formation of a chiral environment around the substrate, allowing for selective interactions that favor one enantiomer over another. The C6’-OH group of this compound plays a crucial role in facilitating proton transfer during the reaction .

Synthesis of Bioactive Compounds

2.1 Pharmaceutical Applications

This compound's role extends beyond catalysis; it is also pivotal in synthesizing various bioactive compounds. Its utility in creating complex molecules has implications for drug discovery and development.

- Amino Acid Derivatives : In asymmetric reactions involving aromatic imines and acrylates, this compound has been shown to produce N-protected alpha-methylene-beta-amino acid esters with significant enantioselectivity . This is particularly relevant for developing pharmaceuticals targeting neurological disorders and other conditions.

- Natural Product Synthesis : The compound has been employed in synthesizing natural products and derivatives that exhibit biological activity. For example, its use in synthesizing multifunctional 3-hydroxy-7-aza-2-oxindoles highlights its versatility .

Case Studies

| Study | Reaction Type | Substrates | Yield | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Coelho et al. (2024) | MBH Reaction | 7-Azaisatin and Maleimide | 45% | 94% |

| Hatakeyama et al. (2010) | Asymmetric MBH | Chiral N-Boc-alpha-amino aldehydes | High Yield | Not specified |

| Chimni et al. (2016) | MBH Reaction | Isatin-derived ketimines | High Yield | Excellent Enantioselectivity |

Mécanisme D'action

Beta-Isocupreidine exerts its effects through its role as an organocatalyst. It facilitates the formation of chiral centers in asymmetric synthesis reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include the activation of carbon nucleophiles and the stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Isocupreine: An enantiocomplementary catalyst of beta-Isocupreidine.

Quinidine: Another quinoline alkaloid with similar catalytic properties.

Uniqueness: : this compound is unique due to its high catalytic efficiency and selectivity in asymmetric synthesis reactions. It offers a remarkable catalyst turnover and produces high yields of enantioselective products .

Activité Biologique

Beta-Isocupreidine (β-ICD) is a chiral compound derived from cinchona alkaloids, specifically a derivative of isocupreidine. It has garnered significant attention in medicinal chemistry and asymmetric synthesis due to its unique structural features and biological activities. This article explores the biological activity of β-ICD, focusing on its potential therapeutic applications, catalytic properties, and relevant research findings.

Structural Characteristics

This compound possesses a bicyclic core with a quinuclidine structure, which contributes to its biological and catalytic properties. Its chiral nature allows it to act as an effective catalyst in various organic reactions, particularly those involving carbon-carbon bond formation. The compound's ability to influence stereochemistry and enhance reaction efficiency is critical in synthetic organic chemistry.

Antimalarial Properties

Research indicates that β-ICD and its derivatives may exhibit antimalarial activity , similar to other cinchona alkaloids like quinine and cinchonine. Studies suggest that β-ICD can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, although further investigations are necessary to fully elucidate its mechanism of action and efficacy in vivo .

Catalytic Applications

In addition to its potential therapeutic uses, β-ICD has been extensively studied for its catalytic properties. It has been shown to effectively catalyze several asymmetric reactions, including the Morita-Baylis-Hillman (MBH) reaction . For instance, β-ICD catalyzed the reaction between aromatic imines and acrylates, yielding N-protected α-methylene-β-amino acid esters with high enantiomeric excess . This reaction showcases β-ICD's ability to facilitate complex transformations while maintaining high enantioselectivity.

Case Studies

- Asymmetric Synthesis : In a study by Chimni et al., β-ICD was utilized in the asymmetric MBH reaction involving 7-azaisatins and maleimides. The reaction resulted in multifunctional 3-hydroxy-7-aza-2-oxindoles with excellent yields and enantiomeric purity . The study highlighted the effectiveness of β-ICD as a bifunctional catalyst, where its hydroxyl group acted as a hydrogen bond donor, stabilizing the transition state.

- Comparison with Other Catalysts : A comparative study demonstrated that α-isocupreine serves as an enantiocomplementary catalyst to β-ICD in the MBH reaction. This finding emphasizes the versatility of cinchona alkaloid derivatives in asymmetric synthesis .

- Mechanistic Insights : Mechanistic studies have proposed that interactions between β-ICD and substrates involve hydrogen bonding, which is crucial for enhancing reaction rates and selectivity .

Comparison of Catalytic Efficiency

| Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | MBH Reaction (Imines) | 45 | 94 |

| Alpha-Isocupreine | MBH Reaction (Imines) | 0 | N/A |

| Quinine | Antimalarial Activity | TBD | TBD |

Note: TBD = To Be Determined

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing beta-Isocupreidine, and how can researchers validate purity and structural integrity?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as cyclocondensation or palladium-catalyzed cross-coupling. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection. Researchers should cross-reference spectral data with literature benchmarks and use orthogonal techniques (e.g., X-ray crystallography for ambiguous cases) to resolve discrepancies .

Q. Which analytical techniques are most reliable for quantifying beta-Isoupcreidine in complex matrices, and how can researchers minimize experimental variability?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex biological or environmental samples. Calibration curves using internal standards (e.g., isotopically labeled analogs) reduce matrix effects. To minimize variability, replicate analyses (n ≥ 3), standardized sample preparation protocols, and instrument calibration checks are critical. Researchers should report limits of detection (LOD) and quantification (LOQ) to contextualize data reliability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. A systematic approach includes:

- Comparative meta-analysis : Normalize data using standardized units (e.g., IC₅₀ values) and adjust for confounding variables.

- Replication studies : Repeat key experiments under identical conditions.

- Sensitivity analysis : Test the compound across a range of concentrations and model systems.

Transparent reporting of experimental parameters (e.g., solvent used, temperature) is essential for cross-study validation .

Advanced Research Questions

Q. What computational strategies are optimal for predicting this compound’s physicochemical properties and binding affinity to target proteins?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties and reactivity, while molecular dynamics (MD) simulations assess ligand-protein interactions over time. Researchers should validate predictions with experimental data (e.g., surface plasmon resonance for binding kinetics). Tools like AutoDock Vina or Schrödinger Suite enable docking studies, but force field selection (e.g., AMBER vs. CHARMM) must align with the target system .

Q. How can interdisciplinary approaches (e.g., pharmacology, biochemistry) enhance mechanistic studies of this compound?

- Methodological Answer : Integrate in vitro assays (e.g., enzyme inhibition kinetics) with in vivo pharmacokinetic profiling (e.g., bioavailability, half-life). For example:

- Pharmacodynamics : Couple Western blotting with RNA sequencing to map signaling pathways.

- Toxicology : Use zebrafish models for rapid toxicity screening.

Cross-disciplinary collaboration ensures robust hypothesis testing and reduces bias in data interpretation .

Q. What experimental designs are effective for optimizing this compound’s reaction yield and scalability without compromising stereochemical purity?

- Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Response surface methodology (RSM) models interactions between variables. For stereochemical control, chiral HPLC or circular dichroism (CD) spectroscopy monitors enantiomeric excess. Pilot-scale reactions (1–10 g) under inert atmospheres validate scalability .

Q. How should researchers design studies to investigate this compound’s off-target effects and long-term toxicity?

- Methodological Answer : Utilize high-throughput screening (HTS) panels (e.g., Eurofins Cerep Panels) to assess off-target binding. For chronic toxicity, follow OECD Guidelines 453 (combined chronic toxicity/carcinogenicity) in rodent models. Transcriptomic profiling (RNA-seq) identifies dysregulated pathways. Dose-response relationships must be established over extended periods (≥6 months) with histopathological analysis .

Q. What methodologies are recommended for elucidating this compound’s mechanism of action in heterogeneous biological systems?

- Methodological Answer : Combine CRISPR-Cas9 knockout models to identify target genes with proteomic profiling (e.g., TMT labeling). Förster resonance energy transfer (FRET) assays visualize real-time molecular interactions. For in situ analysis, spatial transcriptomics or MALDI imaging mass spectrometry localizes the compound within tissues. Data integration via systems biology tools (e.g., Cytoscape) reveals network-level effects .

Key Frameworks for Rigorous Research

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (this compound dose), Comparison (positive/negative controls), and Outcome (e.g., inhibition rate) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to gaps in catalytic or therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.